5-Benzyl-2-hydroxybenzoic acid
Description
Contextualization within Salicylic (B10762653) Acid Derivatives Research
The study of 5-Benzyl-2-hydroxybenzoic acid is firmly rooted in the extensive research history of salicylic acid and its derivatives. Salicylic acid itself is a well-established compound with recognized anti-inflammatory, antimicrobial, and analgesic properties. ontosight.aiontosight.aiatamanchemicals.com The modification of the salicylic acid backbone is a common strategy in medicinal chemistry to develop new therapeutic agents with potentially enhanced efficacy, better selectivity, or improved pharmacokinetic profiles. ontosight.aiontosight.ai
Researchers synthesize derivatives like this compound by introducing various functional groups to the parent molecule. ontosight.ai The addition of a benzyl (B1604629) group, for instance, is a deliberate modification aimed at altering the compound's biological and chemical characteristics compared to the original salicylic acid. ontosight.ai This places this compound within a broad class of compounds being investigated for new therapeutic applications, building upon the known bioactivity of the salicylate (B1505791) scaffold. ontosight.aiontosight.ai
Significance of the Benzyl Moiety in Structure-Activity Modulation
The introduction of a benzyl group at the fifth position of the 2-hydroxybenzoic acid structure is a key factor in modulating its biological activity. This structural change imparts significant lipophilicity (fat-solubility) to the molecule. This increased lipophilicity can profoundly influence the compound's solubility, its absorption and distribution in biological systems (bioavailability), and how it interacts with molecular targets within the body. ontosight.ai
The rationale behind such modifications often involves enhancing the compound's ability to cross cellular membranes and interact more effectively with specific biological targets, such as enzymes. ontosight.ai For example, in the broader context of salicylic acid derivatives, the addition of larger groups like phenyl or benzyl has been explored as a strategy to increase selectivity for enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. mdpi.comnih.gov The benzyl group's electron density and spatial arrangement are also influential determinants of inhibitory activity, as seen in studies of related aspirin-based benzyl esters. researchgate.netnih.gov This strategic modification is therefore crucial for tuning the structure-activity relationship (SAR), potentially leading to enhanced potency or a more desirable biological effect profile compared to the parent salicylic acid. ontosight.airesearchgate.net
Overview of Current Research Trajectories for the Compound
Current research on this compound is exploring its potential across several therapeutic areas, primarily focusing on its biological activities. The main trajectories of investigation include its antioxidant, anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai
Antioxidant and Anti-inflammatory Activity: In vitro studies have shown that this compound exhibits significant antioxidant activity, effectively scavenging free radicals. The hydroxyl group on the benzoic acid ring can act as a hydrogen donor, neutralizing oxidative molecules and potentially protecting cells from damage. Its anti-inflammatory effects are thought to stem from the inhibition of cyclooxygenase (COX) enzymes, which would reduce the production of pro-inflammatory prostaglandins. Animal models have corroborated these findings, showing reduced inflammatory markers upon administration of the compound.
Analgesic Activity: Similar to its parent compound, salicylic acid, this compound has been investigated for its pain-relieving properties. Its potential analgesic effect is also linked to the inhibition of COX enzymes. One study using an acetic acid-induced writhing test in mice demonstrated a significant reduction in pain responses, highlighting its potential as an effective analgesic. mdpi.com
Antimicrobial and Anticancer Research: The broader family of salicylic acid derivatives is known for antimicrobial effects, and this compound is no exception to this line of inquiry. ontosight.airesearchgate.netnih.gov While specific studies on the antimicrobial spectrum of this compound are part of ongoing research, related structures have shown activity against various pathogens. researchgate.netnih.gov Furthermore, the structural scaffold of hydroxybenzoic acid is being utilized in the design of novel agents for more complex diseases. For instance, a complex derivative of 5-hydroxybenzoic acid was designed as a potential inhibitor of tumor metastasis, indicating the value of this chemical framework in cancer research. dovepress.com
Chemical and Biological Data
Table 1: Compound Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂O₃ ontosight.ai |
| Molecular Weight | 228.24 g/mol ontosight.ai |
| Common Name | 5-Benzylsalicylic acid ontosight.ai |
| IUPAC Name | This compound |
Table 2: Reported Biological Activity
| Activity | Finding | Reference |
|---|---|---|
| Analgesic Efficacy | In an acetic acid-induced writhing test in mice, doses of 20 mg/kg and 50 mg/kg produced pain reductions of 74% and 75%, respectively. | mdpi.com |
| Anti-inflammatory | Demonstrated a notable decrease in paw swelling in a carrageenan-induced paw edema model in animals. |
Table 3: Comparative Activity Profile
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Salicylic Acid | Moderate | High | High |
| Acetaminophen | Low | Moderate | Very High |
Source: Comparative analysis based on literature.
Properties
IUPAC Name |
5-benzyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMKCDXMUVHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623959 | |
| Record name | 5-Benzyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-41-8 | |
| Record name | 5-Benzyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Benzyl 2 Hydroxybenzoic Acid
Established Synthetic Pathways to 5-Benzyl-2-hydroxybenzoic Acid
The introduction of a benzyl (B1604629) group onto the salicylic (B10762653) acid scaffold at the 5-position presents a synthetic challenge due to the directing effects of the hydroxyl and carboxyl groups. While a definitive, high-yield, one-step synthesis is not extensively documented in readily available literature, established organic chemistry principles point toward several viable synthetic strategies.
Routes via Salicylic Acid Derivatization (e.g., reaction with benzyl halides)
The most direct conceptual approach to this compound is through the Friedel-Crafts benzylation of salicylic acid. In this electrophilic aromatic substitution reaction, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The interplay of these directing effects suggests that benzylation would likely occur at the positions ortho and para to the hydroxyl group, namely the 3- and 5-positions.
Controlling the regioselectivity to favor substitution at the 5-position over the 3-position is a key challenge. Steric hindrance from the adjacent carboxyl group may disfavor substitution at the 3-position to some extent. The choice of Lewis acid catalyst and reaction conditions, such as temperature and solvent, can also influence the isomeric product distribution. Common Lewis acids used in Friedel-Crafts reactions include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). To prevent side reactions, such as esterification of the carboxyl group or etherification of the hydroxyl group, protection of these functional groups may be necessary prior to the Friedel-Crafts reaction.
| Reactants | Catalyst | Potential Products |
| Salicylic Acid, Benzyl Chloride | Lewis Acid (e.g., AlCl₃) | 3-Benzyl-2-hydroxybenzoic acid, this compound |
Exploration of Alternative Synthetic Routes
Given the potential for mixed isomeric products in direct benzylation, alternative multi-step synthetic routes can be considered to achieve unambiguous synthesis of this compound. One such strategy could involve starting with a precursor where the 5-position is predisposed to benzylation or can be selectively functionalized.
For instance, starting with 4-aminosalicylic acid, the amino group could be protected, followed by a Sandmeyer-type reaction to introduce a different functional group at the 4-position that could then be converted to a benzyl group. Alternatively, a Suzuki or other cross-coupling reaction could be employed if a suitable halo-salicylic acid precursor is available.
Synthesis of this compound Derivatives and Analogs
The functional groups of this compound, namely the carboxyl and hydroxyl groups, as well as the benzyl moiety, provide opportunities for a wide range of chemical modifications to generate derivatives and analogs with potentially altered biological or material properties.
Derivatization Strategies at the Carboxyl Group
The carboxyl group of this compound can be readily converted into a variety of derivatives, most commonly esters and amides.
Esterification: The formation of esters can be achieved through several standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol. The reaction with benzyl halides in the presence of a base is another effective method for producing benzyl esters.
| Reagent | Reaction Type | Product |
| Alcohol (R-OH), Acid Catalyst | Fischer Esterification | 5-Benzyl-2-hydroxybenzoate ester |
| Alcohol (R-OH), DCC/EDC | Coupling Reaction | 5-Benzyl-2-hydroxybenzoate ester |
| Benzyl Halide, Base | Nucleophilic Substitution | Benzyl 5-benzyl-2-hydroxybenzoate |
Modifications of the Hydroxyl Group
The phenolic hydroxyl group can be transformed into ethers or esters, which can significantly alter the compound's properties.
Etherification: The Williamson ether synthesis is a classic method for forming ethers, involving the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the acidic carboxyl group, it may be necessary to protect it as an ester before carrying out the etherification to prevent unwanted side reactions. Palladium-catalyzed etherification reactions have also emerged as a versatile method for forming aryl ethers under milder conditions.
| Reagent | Reaction Type | Product |
| Alkyl Halide (R-X), Base | Williamson Ether Synthesis | 5-Benzyl-2-alkoxybenzoic acid |
Esterification: The hydroxyl group can also be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine).
Substitutions on the Benzyl Moiety
Introducing substituents onto the benzyl ring of this compound can be accomplished in two primary ways: by using a substituted benzyl halide in the initial synthesis or by direct functionalization of the benzyl group in the final molecule.
The first approach, using a substituted benzyl chloride (e.g., 4-chlorobenzyl chloride, 4-methoxybenzyl chloride) in a Friedel-Crafts reaction with salicylic acid, would directly yield a 5-(substituted benzyl)-2-hydroxybenzoic acid. The feasibility and regioselectivity of this reaction would depend on the nature and position of the substituent on the benzyl ring.
Direct modification of the benzyl group in this compound is more challenging due to the presence of the activated salicylic acid ring. Electrophilic aromatic substitution would likely occur on the more activated salicylic acid ring rather than the benzyl ring. Therefore, functionalization of the benzyl moiety is best achieved by incorporating the desired substituents in the starting materials.
Ring Substitutions on the Salicylic Acid Core
The salicylic acid framework allows for various substitutions on the aromatic ring, enabling the creation of diverse derivatives. These transformations are crucial for modifying the chemical properties of the parent molecule.
The synthesis of acetamido derivatives on a hydroxybenzoic acid core is typically achieved through the acylation of a corresponding amino precursor. mdpi.comnih.gov While the direct conversion from this compound is not straightforward, the established method involves starting with an amino-substituted salicylic acid.
The general synthetic approach begins with 5-amino-2-hydroxybenzoic acid, which is then subjected to an N-acylation reaction. mdpi.com This can be accomplished using reagents such as acetic anhydride or acyl chlorides like benzoyl chloride and phenylacetyl chloride. mdpi.comnih.gov The reaction is often catalyzed by a base, such as potassium carbonate, and can be carried out in solvents like water or ethyl acetate. mdpi.com This process replaces a hydrogen atom of the amino group with an acyl group (R-C=O), yielding the N-acylated derivative. The introduction of different acyl groups, such as phenyl or benzyl, aims to modify the molecule's properties. mdpi.comnih.gov
Table 1: Synthesis of 5-Acetamido-2-hydroxybenzoic Acid Derivatives
| Starting Reagent | Acylating Agent | Product |
|---|---|---|
| 5-amino-2-hydroxybenzoic acid | Acetic Anhydride | 5-acetamido-2-hydroxybenzoic acid (PS1) |
| 5-amino-2-hydroxybenzoic acid | Benzoyl Chloride | 5-(benzamido)-2-hydroxybenzoic acid (PS2) |
Data sourced from research on the synthesis of NSAID derivatives. mdpi.com
Creating indole (B1671886) derivatives from a salicylic acid backbone requires multi-step synthetic pathways, as direct cyclization is not common. A widely used method for indole synthesis is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. openmedicinalchemistryjournal.com
To hypothetically synthesize an indole derivative from this compound, the starting material would first need to be converted into a suitable arylhydrazine precursor. This would involve complex functional group manipulations, including the replacement of the hydroxyl and carboxyl groups with or introduction of a hydrazine (B178648) moiety at an appropriate position on the ring.
Modern indole synthesis often employs transition-metal-catalyzed methods. For instance, a Sonogashira coupling of a protected 2-iodoaniline (B362364) with a terminal alkyne, followed by a cyclization step, can yield the indole core. rsc.org Applying this to the specified starting material would necessitate converting it into an appropriately substituted iodoaniline derivative.
The synthesis of benzotriazole (B28993) derivatives typically proceeds via the cyclocondensation of ortho-phenylenediamines (benzene-1,2-diamines) with sodium nitrite (B80452) in the presence of an acid like acetic acid. gsconlinepress.com This reaction first forms a diazonium salt, which then undergoes spontaneous intramolecular cyclization to form the benzotriazole ring. gsconlinepress.com
To synthesize a benzotriazole derivative from this compound, the compound would need to be transformed into an o-phenylenediamine (B120857) precursor. This is a significant synthetic challenge, requiring the introduction of two amino groups at ortho positions on the benzene (B151609) ring while managing the existing benzyl, hydroxyl, and carboxyl groups. Alternative methods involve the catalytic hydrogenation of o-nitroazo compounds, which also requires a specifically substituted precursor not directly available from this compound. google.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of organic compounds to reduce environmental impact. For benzoic acid and its derivatives, several green approaches have been developed.
One strategy involves using environmentally benign solvents. A tandem aldolic condensation/isomerization/aromatization reaction to create substituted 1,4-benzenediol derivatives has been successfully performed using a water and ethanol (B145695) mixture with potassium carbonate as a base. researchgate.net This approach minimizes the use of volatile organic compounds.
Solvent-free reactions represent another key green methodology. For example, the synthesis of benzilic acid has been achieved by grinding benzil (B1666583) with solid sodium hydroxide (B78521) and heating the mixture on a water bath, eliminating the need for an organic solvent. wjpmr.com Such solvent-free conditions can lead to higher atom economy and simpler workup procedures.
Furthermore, alternative energy sources can enhance the efficiency and environmental profile of reactions. The oxidation of benzyl alcohol compounds to their corresponding benzoic acids has been accomplished using ultrasonic waves to assist the reaction, which can increase reaction rates and yields under mild conditions. google.com
Biosynthetic Pathways and Engineered Production of Hydroxybenzoic Acid Derivatives
Biosynthetic routes offer an alternative to traditional chemical synthesis for producing complex organic molecules. Hydroxybenzoic acids are natural compounds found in microorganisms and plants, often synthesized via the shikimate pathway. nih.govmdpi.com This pathway produces chorismate, a key precursor that can be converted to 4-hydroxybenzoic acid (4-HBA) by the enzyme chorismate pyruvate-lyase. nih.gov Metabolic engineering of microorganisms like Escherichia coli can enhance the production of these compounds from renewable feedstocks. nih.gov
Engineered biosynthetic pathways can be used to create novel conjugates of hydroxybenzoic acids. By introducing specific genes into host organisms like E. coli, researchers can produce hydroxybenzoic acid-amine conjugates. koreascience.kr
This process involves a multi-enzyme cascade. First, a hydroxybenzoic acid (such as 2-HBA or 4-HBA) is activated by a CoA ligase, such as Hbad, which attaches a Coenzyme A molecule to form a hydroxybenzoyl-CoA intermediate. Subsequently, an N-acyltransferase enzyme facilitates the amide bond formation between the hydroxybenzoyl-CoA and an amine (e.g., tyramine (B21549) or tryptamine). By combining genes for the synthesis of both the hydroxybenzoic acid and the amine within the same engineered organism, these conjugates can be produced efficiently. koreascience.kr
Table 2: Enzyme-Mediated Synthesis of Hydroxybenzoic Acid-Amine Conjugates
| Hydroxybenzoic Acid Donor | Amine Acceptor | Synthesized Conjugate |
|---|---|---|
| Benzoic Acid | Tyramine | Benzoyl tyramine |
| 4-Hydroxybenzoic acid (4-HBA) | Tyramine | 4-Hydroxybenzoyl tyramine (4-HBT) |
| Benzoic Acid | Tryptamine | Benzoyl tryptamine |
| 4-Hydroxybenzoic acid (4-HBA) | Tryptamine | 4-Hydroxybenzoyl tryptamine |
Data derived from studies on engineered E. coli for conjugate synthesis.
Advanced Spectroscopic and Structural Characterization of 5 Benzyl 2 Hydroxybenzoic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the deduction of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. For aromatic compounds like 5-Benzyl-2-hydroxybenzoic acid, the chemical shifts (δ) of the aromatic protons are indicative of the substitution pattern on the benzene (B151609) rings. The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J) reveal the arrangement of neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the case of this compound, distinct signals would be expected for the carboxyl carbon, the phenolic carbon, the benzylic carbon, and the aromatic carbons of both rings. The chemical shifts of these carbons provide valuable information for structural confirmation. As with ¹H NMR, specific experimental data for the title compound is not found in the surveyed literature, but spectral characteristics can be inferred from related known compounds.
Advanced NMR Techniques for Stereochemical Elucidation
For analogs of this compound that contain chiral centers, advanced NMR techniques are crucial for determining the stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish the spatial proximity of protons, which helps in assigning relative stereochemistry. Furthermore, the use of chiral derivatizing agents can aid in the determination of absolute configuration by creating diastereomers that are distinguishable by NMR.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₂O₃), the exact mass can be calculated and compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence. While specific HRMS data for this compound is not available, predicted data from databases such as PubChem suggests a monoisotopic mass of 228.07864 Da uni.lu.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is instrumental in assessing the purity of a sample of this compound and in analyzing complex mixtures containing this compound and its analogs. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This technique is particularly useful for monitoring reaction progress during the synthesis of these compounds and for their quantification in various matrices. While specific LC-MS studies on this compound are not detailed in the available literature, the general methodology is widely applied to the analysis of various hydroxybenzoic acids and their derivatives vu.edu.auresearchgate.net.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, data tables for its spectroscopic characterization cannot be provided.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying components of a mixture. However, for compounds like this compound, which have low volatility due to polar functional groups (carboxylic acid and hydroxyl), direct analysis is challenging. Therefore, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
Common derivatization methods for hydroxybenzoic acids involve silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic protons on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. fu-berlin.de This process significantly reduces the polarity and increases the volatility of the molecule.
Upon introduction into the mass spectrometer, the derivatized this compound undergoes electron ionization, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into characteristic ions. The fragmentation pattern provides a structural fingerprint of the molecule. For TMS derivatives of hydroxybenzoic acids, fragmentation is influenced by interactions between the adjacent functional groups, a phenomenon known as the "ortho effect". nih.gov
Expected key fragmentation pathways for the di-TMS derivative of this compound would include:
Loss of a methyl group (-CH₃): A common fragmentation for TMS derivatives, resulting in a stable [M-15]⁺ ion.
Formation of the tropylium cation: Cleavage of the bond between the benzyl (B1604629) group and the aromatic ring can lead to the formation of a benzyl radical and a substituted benzoic acid fragment, or rearrangement to the highly stable tropylium cation at m/z 91.
Ortho effect fragmentations: The proximity of the -OTMS and -COOTMS groups can lead to specific rearrangements and losses, such as the elimination of trimethylsilanol (TMSO-H) or fragments involving both silicon atoms. nih.gov
Table 1: Predicted m/z for Adducts of this compound
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 229.08592 |
| [M+Na]⁺ | 251.06786 |
| [M-H]⁻ | 227.07136 |
| [M]⁺ | 228.07809 |
| [M+H-H₂O]⁺ | 211.07590 |
Data sourced from PubChem CID 22256263. uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, carbonyl, and aromatic moieties. The positions of these bands are sensitive to the molecular environment, particularly hydrogen bonding.
The key functional groups and their expected IR absorption regions are:
O-H Stretching: Two distinct O-H stretching vibrations are anticipated. The carboxylic acid O-H group, involved in strong intermolecular hydrogen bonding to form a centrosymmetric dimer, will produce a very broad absorption band in the 3300-2500 cm⁻¹ region. docbrown.info The phenolic O-H group, which is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, will typically show a sharper band, although its position can vary.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the benzyl -CH₂- group will be observed as bands just below 3000 cm⁻¹. udel.edu
C=O Stretching: The carboxylic acid carbonyl (C=O) group will give rise to a strong, sharp absorption band. In aromatic carboxylic acids, this band typically appears in the 1700-1680 cm⁻¹ range. docbrown.info The intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl group can shift this peak to a lower wavenumber.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic group will result in strong bands in the 1320-1210 cm⁻¹ region. docbrown.info
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending, that are unique to the molecule. docbrown.info
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |
| Phenolic O-H | Stretch | ~3200 | Medium, Broader than free OH |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Weak to Medium |
| Carbonyl C=O | Stretch | 1700 - 1680 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted with high confidence based on the well-established behavior of benzoic acid and its derivatives.
Carboxylic acids in the solid state almost universally form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. nih.gov It is expected that two molecules of this compound would associate in this manner, forming a planar eight-membered ring system.
In addition to this primary interaction, the molecule's structure is defined by:
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond will exist between the phenolic hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid group. This interaction helps to lock the carboxyl group in a planar orientation relative to the benzene ring.
A crystallographic study would provide precise data on unit cell dimensions, space group, bond lengths, bond angles, and torsion angles, confirming these structural features and revealing the exact packing arrangement.
Gas-Phase Electron Diffraction Studies for Molecular Conformations
Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in the absence of intermolecular forces present in the solid state. Although no specific gas-phase electron diffraction studies have been reported for this compound, extensive work on its parent analogs, benzoic acid and 2-hydroxybenzoic acid (salicylic acid), provides a clear model for its expected conformation. researchgate.net
Studies on 2-hydroxybenzoic acid have shown that it exists in a low-energy, planar conformation. researchgate.net This planarity is enforced by a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction orients the carboxylic acid group and holds it coplanar with the phenyl ring. researchgate.net
Therefore, the expected gas-phase structure of this compound would feature:
A planar arrangement of the 2-hydroxybenzoic acid core.
The carboxyl group being coplanar with the phenyl ring.
A strong intramolecular O-H···O=C hydrogen bond.
The benzyl group, connected by a flexible -CH₂- linker, would have rotational freedom. However, its preferred orientation would be determined by minimizing steric hindrance with the rest of the molecule. Theoretical calculations, often used in conjunction with electron diffraction data, could predict the most stable rotational conformer of the benzyl group. researchgate.net
Advanced Spectroscopic Methods for Investigating Molecular Interactions
Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the subtle intra- and intermolecular interactions that govern the behavior of this compound. By studying analogs like salicylic (B10762653) acid, the potential applications of these methods can be understood.
Rotational Spectroscopy: High-resolution rotational spectroscopy, such as chirped-pulse Fourier transform microwave spectroscopy, can determine the precise rotational constants of a molecule in the gas phase. This allows for the unambiguous determination of molecular structure and the characterization of weak interactions. Studies on salicylic acid have used this technique to precisely map the geometry of the intramolecular hydrogen bond and to study the structures of its complexes with water molecules, revealing how intermolecular interactions compete with and supplement intramolecular forces. mdpi.comuva.es
X-ray Photoelectron Spectroscopy (XPS) and Nuclear Magnetic Resonance (NMR): These techniques, when combined with computational methods like Density Functional Theory (DFT), can probe the electronic environment of specific atoms. For salicylic acid, O 1s XPS and ¹H NMR have been used to study the effects of the intramolecular hydrogen bond on the core electron binding energies and chemical shifts, providing an electronic signature of this interaction. nih.gov Similar studies on this compound could quantify the strength and electronic consequences of its hydrogen bonds.
Circular Dichroism (CD) and Fluorescence Spectroscopy: These methods are used to study the interaction of molecules with chiral environments, such as biomacromolecules. For instance, CD and fluorescence spectroscopy have been used to investigate the binding of salicylic acid to DNA, revealing its preferred binding mode and affinity. nih.gov Such techniques could be employed to explore the potential intermolecular interactions of this compound in biological systems.
Computational Chemistry: DFT and other ab-initio methods are invaluable tools for complementing experimental data. They can be used to predict stable conformers, calculate vibrational frequencies to aid in IR spectra assignment, and analyze electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential surfaces. These calculations provide a theoretical framework for understanding the relationship between structure, stability, and reactivity, including how substituents influence gas-phase acidity and other properties. nih.gov
Computational and Theoretical Investigations of 5 Benzyl 2 Hydroxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental properties of a molecule based on the principles of quantum mechanics. These methods can elucidate a molecule's geometry, stability, and electronic characteristics.
The flexibility of 5-benzyl-2-hydroxybenzoic acid, particularly around the rotatable single bonds connecting the benzyl (B1604629) group and the carboxylic acid moiety, allows it to exist in various spatial arrangements known as conformations. Conformer analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be present under physiological conditions and to interact with biological targets.
Computational methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), are used to perform these analyses. tandfonline.comnih.gov The process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The results are used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers. While the specific conformer analysis and energy landscape for this compound are not detailed in the available literature, this theoretical approach is standard for characterizing flexible molecules. epstem.net
Quantum chemical calculations provide deep insights into the electronic structure of this compound, which is crucial for predicting its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. tandfonline.comepstem.net
Furthermore, these methods can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological receptors. For instance, the electron-rich areas around the hydroxyl and carboxyl oxygen atoms would be predicted as likely sites for hydrogen bonding.
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. Methods like DFT can accurately calculate vibrational frequencies corresponding to peaks in Infrared (IR) and Raman spectra. nih.govepstem.net They can also predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) by employing techniques like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.netdergipark.org.tr Although experimental spectra for related salicylic (B10762653) acid derivatives are available from databases like the NIST WebBook, specific predicted spectroscopic parameters for this compound are not prominently featured in current research literature. nist.govnist.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This process generates a profile of the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. d-nb.info Understanding these interactions is fundamental to explaining the compound's mechanism of action and for designing more potent and selective analogs. Protein-protein interactions (PPIs) are central to many diseases, and designing small molecules that can modulate these interactions is a key strategy in drug discovery. nih.govajwilsonresearch.com
A primary output of molecular docking is a scoring function that estimates the binding affinity (e.g., in kcal/mol), which correlates with how strongly the ligand binds to the protein. nih.gov Lower binding energy scores typically suggest a more favorable interaction.
Cyclooxygenase-2 (COX-2): The cyclooxygenase enzymes are well-known targets for anti-inflammatory drugs. Salicylic acid derivatives have been explored for their COX-inhibitory potential. mdpi.com Molecular docking studies on related compounds show that interactions with key residues in the COX-2 active site, such as Ser-530, Tyr-385, and Arg-120, are crucial for binding and inhibition. acs.org The carboxylate group of salicylic acid derivatives typically forms critical hydrogen bonds or salt bridges within the active site. While specific binding affinity data for this compound with COX-2 is not available, the presence of the 2-hydroxybenzoic acid core suggests potential interaction.
Glyoxalase I (GLO-I): There is no specific information available from the searched literature regarding molecular docking or binding affinity predictions for this compound with the enzyme Glyoxalase I.
Sirtuin 5 (SIRT5): SIRT5 is a metabolic enzyme and an emerging target in cancer therapy. nih.gov Research has identified the 2-hydroxybenzoic acid moiety as a crucial "warhead" for designing selective SIRT5 inhibitors. nih.gov Molecular docking studies of several 2-hydroxybenzoic acid derivatives revealed that the carboxylate and hydroxyl groups form essential electrostatic and hydrogen bond interactions with residues Arg105, Tyr102, and Val221 in the SIRT5 active site. nih.gov The benzyl group at the 5-position of this compound would likely occupy a hydrophobic pocket within the binding site. The table below shows the binding affinities for compounds from a study that validated this structural motif for SIRT5 inhibition.
| Compound | Target Protein | Docking Score (GOLD score) |
| Hit Compound 11 | SIRT5 | ~55 |
| Optimized Compound 43 | SIRT5 | ~70 |
Data sourced from a study on 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors. nih.gov The scores are approximate values derived from graphical data.
Protein Kinase Cα (PKCα): PKCα is another important therapeutic target. While various ligands have been developed to interact with PKCα, specific molecular docking studies and binding affinity predictions for this compound with this protein are not found in the reviewed literature. nih.gov
Conformational Dynamics in Biological Environments
The conformational flexibility of a ligand within a biological environment, such as the active site of an enzyme, is a critical determinant of its binding affinity and efficacy. While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the principles of its conformational dynamics can be inferred from studies on related structures.
The benzyl group at the 5-position introduces a significant degree of rotational freedom. The torsional angles between the phenyl ring of the benzyl substituent and the benzoic acid core, as well as the rotation around the methylene (B1212753) bridge, allow the molecule to adopt various conformations. In a biological environment, the preferred conformation will be one that maximizes favorable interactions with the surrounding amino acid residues of a target protein.
For instance, in the context of an enzyme's active site, the benzyl moiety can orient itself to fit into hydrophobic pockets, while the 2-hydroxybenzoic acid core can form key hydrogen bonding and electrostatic interactions. The dynamic nature of these interactions, where the ligand and protein mutually adapt their conformations, is a key aspect of the binding process. Understanding these dynamics is essential for predicting the stability of the ligand-protein complex and, consequently, the inhibitory potential of the compound.
Structure-Based Drug Design Principles Applied to Derivatives
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. This approach has been applied to derivatives of 2-hydroxybenzoic acid, providing a framework for the rational design of new therapeutic agents based on the this compound scaffold.
A notable example involves the design of derivatives of 5-acetamido-2-hydroxy benzoic acid, where the introduction of a benzyl group was aimed at enhancing selectivity for the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies are a cornerstone of SBDD, allowing researchers to predict the binding mode and affinity of a ligand to its target. In the case of the benzyl derivative of 5-acetamido-2-hydroxy benzoic acid, docking simulations with the COX-2 receptor were performed to analyze its binding interactions.
The iterative process of SBDD, involving computational modeling, chemical synthesis, and biological testing, allows for the refinement of lead compounds to improve their potency and pharmacological properties.
In Silico Predictions of Bioactivity and Pharmacological Profiles
In silico tools play a pivotal role in predicting the bioactivity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel compounds, thereby reducing the attrition rate in drug development.
For derivatives of 5-acetamido-2-hydroxy benzoic acid, including a benzyl-containing analogue, computational tools have been used to predict their bioactivity scores against various target classes such as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, and enzyme inhibitors. A bioactivity score greater than 0.0 suggests a higher probability of significant biological activity.
Table 1: Predicted Bioactivity Scores for a 5-Acetamido-2-hydroxy Benzoic Acid Derivative (PS3 - Benzyl Analogue)
| Target Class | Bioactivity Score |
| GPCR Ligand | -0.34 |
| Ion Channel Modulator | -0.49 |
| Kinase Inhibitor | -0.43 |
| Nuclear Receptor Ligand | -0.21 |
| Protease Inhibitor | -0.27 |
| Enzyme Inhibitor | 0.04 |
Data sourced from a study on 5-acetamido-2-hydroxy benzoic acid derivatives.
Furthermore, the prediction of ADMET properties is a critical step in the in silico evaluation of drug candidates. Studies on 5-benzyl-4-thiazolinone derivatives, which share the benzyl functional group, have utilized computational models to predict their pharmacokinetic profiles and ensure they possess drug-like properties, such as adherence to Lipinski's rule of five. For the benzyl derivative of 5-acetamido-2-hydroxy benzoic acid, ADMET predictions have also been a key component of its in silico analysis.
These predictions help in the early identification of potential liabilities, such as poor absorption or potential toxicity, allowing for structural modifications to mitigate these issues before significant resources are invested in synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of analogues to correlate chemical structures with biological activities, further guiding the design of more potent and safer compounds.
In Vitro Biological Activity and Mechanistic Investigations
Anti-inflammatory Modulatory Effects
The anti-inflammatory properties of phenolic acids, including derivatives of benzoic acid, are a subject of extensive research. mdpi.comhumanjournals.com These compounds often exert their effects by targeting key enzymes and signaling pathways involved in the inflammatory cascade. mdpi.commdpi.com
The primary mechanism behind the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. humanjournals.comresearchgate.net These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.comd-nb.info There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced at sites of inflammation. mdpi.comd-nb.info Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Derivatives of 2-hydroxybenzoic acid (salicylic acid) have been designed and synthesized with the aim of increasing selectivity for the COX-2 enzyme. nih.govmdpi.comnih.gov Studies on various benzoic acid derivatives demonstrate their potential to inhibit COX enzymes. While specific IC50 values for 5-Benzyl-2-hydroxybenzoic acid are not extensively documented in the provided search results, the activity of structurally related compounds provides valuable insight. For instance, certain fucoidans have been shown to inhibit the COX-2 enzyme with an IC50 value of 4.3 μg/mL, and hexane (B92381) extracts of Plantago lanceolata showed a COX-2 IC50 of 0.41 µg/mL. researchgate.net
Table 1: Examples of COX-2 Inhibition by Structurally Related or Plant-Derived Compounds
| Compound/Extract | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Plantago lanceolata hexane extract | COX-2 | 0.41 µg/mL | researchgate.net |
| Fucoidan | COX-2 | 4.3 µg/mL | researchgate.net |
| Quercetin | COX-2 | 8.39 µg/mL | researchgate.net |
| Celecoxib | COX-2 | 94.78 ± 1.16% inhibition | mdpi.com |
This table presents data for related compounds to illustrate the potential for COX-2 inhibition within this chemical class.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS). semanticscholar.org The NF-κB protein family typically exists in an inactive state in the cytoplasm, bound to inhibitor proteins (IκB). researcher.life Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing the active NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and initiate transcription of target genes. semanticscholar.orgresearcher.life
Inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory drugs. selleckchem.com Phytochemicals and synthetic compounds with a phenolic acid backbone have been shown to modulate this pathway. semanticscholar.orgnih.gov They can interfere with NF-κB activation by preventing the phosphorylation of IκB or inhibiting the nuclear translocation of the active subunits. researcher.life For example, the synthetic thiamine (B1217682) derivative Benfotiamine has been shown to suppress NF-κB activation induced by oxidative stress. selleckchem.com Although direct studies on this compound's effect on this pathway are limited in the search results, its structural similarity to other known NF-κB modulating agents suggests this as a probable mechanism of action. selleckchem.comnih.gov
Antimicrobial Efficacy
Benzoic acid and its derivatives have a long history of use as antimicrobial agents and preservatives due to their ability to inhibit the growth of various microorganisms. researchgate.netsemanticscholar.org
Hydroxybenzoic acids have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. globalresearchonline.netijpbp.com The potency of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. idexx.dknih.gov A related metric, the Minimum Bactericidal Concentration (MBC), identifies the lowest concentration that results in microbial death. bmglabtech.com
Studies on benzyl (B1604629) and benzoyl benzoic acid derivatives have shown significant antibacterial activity. nih.gov For instance, a representative compound demonstrated an MIC of 0.5 μg/mL against Staphylococcus epidermidis. nih.gov Another study on 3,4,5-trihydroxy benzoic acid derivatives noted activity primarily against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. Phenolic acids are believed to be largely responsible for the antimicrobial activities of many plants. ijpbp.com
Table 2: Antibacterial Activity of Benzoic Acid Derivatives
| Bacterial Strain | Compound Type | Potency (MIC) | Source |
|---|---|---|---|
| Staphylococcus epidermidis | Benzoyl benzoic acid derivative | 0.5 µg/mL | nih.gov |
| Streptococcus pneumoniae | Benzyl benzoic acid derivative (5e) | 1 µg/mL | nih.gov |
| Staphylococcus aureus | Benzimidazolium salt (benzyl) | 125.0 µg/mL | researchgate.net |
| *Methicillin-resistant Staphylococcus haemolyticus | 5-(p-hydroxybenzoyl) shikimic acid | 100 µg/mL | mdpi.com |
This table provides examples of MIC values for various benzoic acid derivatives against different bacterial strains to indicate the potential antibacterial spectrum.
The antifungal properties of benzoic acid are well-established, leading to its use as a food preservative. researchgate.net Various derivatives have also been investigated for their efficacy against pathogenic and spoilage fungi. globalresearchonline.net Studies have demonstrated the fungistatic capabilities of benzoic acid against fungi such as Aspergillus niger, Candida albicans, and Cochliobolus lunatus. researchgate.net
Research into 2-acylated benzohydroquinones showed that certain derivatives were highly active against both yeasts (Candida species) and molds, with MIC values ranging from 2 to 16 µg/mL against Candida and 4 to 64 µg/mL against filamentous fungi. mdpi.com This suggests that modifications to the core benzoic acid structure, such as the addition of a benzyl group, can influence the spectrum and potency of antifungal activity.
Table 3: Antifungal Activity of Benzoic Acid Derivatives
| Fungal Strain | Compound Type | Potency (MIC) | Source |
|---|---|---|---|
| Candida krusei | Acylhydroquinone (Compound 4) | 2 µg/mL | mdpi.com |
| Candida species | Acylhydroquinone (Compound 3 & 4) | 2 - 16 µg/mL | mdpi.com |
This table illustrates the antifungal potential of related benzoic acid structures against various fungal species.
Antioxidant Properties and Mechanisms
Phenolic acids are recognized for their antioxidant activity, which arises from their chemical structure. nih.gov These compounds can neutralize harmful free radicals, which are implicated in numerous disease pathologies. e3s-conferences.org The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (ET). nih.gov
The antioxidant capacity of compounds like this compound is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.com In these assays, the ability of the antioxidant to donate a hydrogen atom or an electron to the stable radical results in a color change that can be measured spectrophotometrically. e3s-conferences.org Studies on various 2-hydroxy benzoic acid derivatives and related phenolic compounds consistently demonstrate radical scavenging activity. nih.govjchr.org For example, 2,3-dihydroxybenzoic acid has been shown to be a potent antioxidant in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The presence of hydroxyl groups on the benzoic acid ring is crucial for this activity. nih.gov
Table 4: Common Assays for Evaluating Antioxidant Activity
| Assay | Principle Mechanism | Measurement | Source |
|---|---|---|---|
| DPPH | Hydrogen Atom Transfer (HAT) / Electron Transfer (ET) | Decrease in absorbance of the DPPH radical | e3s-conferences.orgnih.gov |
| ABTS | Electron Transfer (ET) / Hydrogen Atom Transfer (HAT) | Decrease in absorbance of the ABTS radical cation | e3s-conferences.orgnih.govmdpi.com |
| FRAP | Electron Transfer (ET) | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | nih.gove3s-conferences.org |
Enzyme Inhibition Studies
The interaction of this compound with various enzymes has been investigated to understand its potential as a modulator of cellular pathways.
Glyoxalase I (GLO-I) Inhibition
The glyoxalase system, comprising Glyoxalase I (GLO-I) and Glyoxalase II (GLO-II), is a critical detoxification pathway that neutralizes cytotoxic byproducts of glycolysis, such as methylglyoxal. Due to the high glycolytic rate of cancer cells, the glyoxalase system is often upregulated, making GLO-I an attractive target for the development of novel anticancer agents. Inhibition of GLO-I leads to an accumulation of cytotoxic methylglyoxal, inducing apoptosis in cancer cells.
While various compounds, including derivatives of S-glutathione, have been developed as potent GLO-I inhibitors, specific studies detailing the direct inhibitory activity and potency (e.g., IC50 values) of this compound against Glyoxalase I are not extensively documented in the available scientific literature. The general strategy for GLO-I inhibition often involves designing molecules that mimic the structure of the hemithioacetal intermediate formed between glutathione (B108866) and methylglyoxal.
Sirtuin Deacetylase (SIRT5) Inhibition
Sirtuin 5 (SIRT5) is a mitochondrial enzyme belonging to the class III histone deacetylases (HDACs). It plays a significant role in regulating cellular metabolism by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins. Given its role in metabolic pathways that are often dysregulated in cancer, SIRT5 has emerged as a potential therapeutic target.
Research has identified the 2-hydroxybenzoic acid scaffold as a key pharmacophore for the selective inhibition of SIRT5. Studies have shown that compounds bearing this functional group can effectively inhibit SIRT5's enzymatic activity. The inhibitory mechanism involves key interactions within the enzyme's active site. Molecular docking studies suggest that the carboxylate group of the 2-hydroxybenzoic acid moiety forms electrostatic interactions and hydrogen bonds with unique residues in the substrate-binding pocket of SIRT5, such as Arg105 and Tyr102. Additionally, the adjacent hydroxyl group is crucial for maintaining activity, forming a hydrogen bond with Val221. This dual-interaction model highlights the necessity of the 2-hydroxybenzoic acid structure for effective SIRT5 inhibition. While lead optimization from an initial hit compound containing the 2-hydroxybenzoic acid group has led to derivatives with improved potency, specific IC50 values for this compound itself are not detailed in the reviewed literature.
Protein Kinase C Alpha (PKCα) Inhibition
Protein Kinase C alpha (PKCα) is a member of the protein kinase C family of serine/threonine kinases, which are involved in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The overexpression and aberrant activation of PKCα have been implicated in various diseases, particularly in cancer, making it a significant target for therapeutic intervention.
Numerous small molecule inhibitors targeting the ATP-binding site of PKC have been developed. However, specific in vitro studies quantifying the direct inhibitory effect of this compound on the activity of PKCα have not been prominently reported. Research into PKCα inhibition has largely focused on other chemical scaffolds, such as bisindolylmaleimides (e.g., Enzastaurin) and staurosporine (B1682477) analogs. While salicylic (B10762653) acid-based compounds have been explored as inhibitors for other enzymes, their specific application and efficacy against PKCα remain an area for further investigation.
Anti-sickling Activity in Red Blood Cell Models
Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape. This sickling leads to hemolysis, vaso-occlusion, and severe pain.
Several benzoic acid derivatives have been investigated for their anti-sickling properties in vitro. nih.gov These compounds are thought to exert their effects through various mechanisms, including direct interaction with hemoglobin molecules or by modifying the red blood cell membrane. Some benzyl esters of amino acids have been shown to inhibit the sickling of homozygous sickle cells upon deoxygenation. nih.gov The proposed mechanism for these benzyl-containing compounds may involve both binding to deoxyhemoglobin S and altering the erythrocyte membrane, which helps maintain cellular flexibility. nih.gov While the broader class of benzoic acid derivatives shows promise, specific quantitative data on the anti-sickling efficacy of this compound, such as the concentration required to inhibit sickling by 50%, is not specified in the reviewed sources.
| Compound Class | Reported In Vitro Activity | Potential Mechanism of Action |
|---|---|---|
| Benzoic Acid Derivatives | Inhibition of red blood cell sickling | Binding to deoxyhemoglobin S, modification of erythrocyte membrane |
| L-phenylalanine benzyl ester | Inhibits sickling at 3 mM concentration | Permeates erythrocytes, binds to deoxyhemoglobin S, modifies cell membrane |
Other Investigated In Vitro Bioactivities
Thyroid Peroxidase Inhibition
Thyroid peroxidase (TPO) is a key enzyme in the thyroid gland responsible for the synthesis of thyroid hormones. The inhibition of TPO can be a therapeutic strategy for managing hyperthyroidism. Phenolic compounds, including various flavonoids and phenolic acids, have been identified as inhibitors of TPO activity. nih.gov The inhibitory potential of these compounds is often evaluated by determining their IC50 values. For instance, studies on related phenolic compounds have demonstrated significant TPO inhibition.
| Phenolic Compound | Reported TPO Inhibition (IC50) | Mode of Inhibition |
|---|---|---|
| Rosmarinic acid | 0.004 mM | Competitive |
| Quercetin | - | Uncompetitive |
| Rutin | 1.44 mM | Competitive |
| Chlorogenic acid | - | Noncompetitive |
Data from studies on related phenolic compounds. nih.gov
Given that this compound is a phenolic compound, it may possess TPO inhibitory activity, although specific studies to confirm and quantify this effect are not available in the reviewed literature.
Antifeeding Activity
Investigations into the potential antifeeding properties of this compound against insect pests or other organisms have not been specifically reported in the surveyed scientific literature.
Molecular Target Identification and Validation
The identification of specific molecular targets is crucial for understanding the therapeutic potential and mechanism of action of a compound. For the 2-hydroxybenzoic acid scaffold, a key component of this compound, SIRT5 has been identified and validated as a direct molecular target. This was achieved through thermal shift screening assays, which demonstrated direct binding, and subsequently confirmed through in vitro enzymatic assays that measured the inhibition of SIRT5's deacylase activity. nih.gov Molecular docking and structure-activity relationship studies further validated these findings by elucidating the specific molecular interactions responsible for the inhibitory effect. nih.gov
For other potential activities, such as GLO-I and PKCα inhibition, direct molecular targets for this compound have not been definitively identified or validated in the reviewed literature. While the compound belongs to chemical classes known to interact with these enzymes, direct experimental evidence is lacking. Similarly, while the anti-sickling effects of related benzoic acid derivatives suggest an interaction with deoxyhemoglobin S or red blood cell membrane components, these targets have not been specifically validated for this compound itself.
Analytical Methodologies for 5 Benzyl 2 Hydroxybenzoic Acid and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 5-Benzyl-2-hydroxybenzoic acid, providing the necessary separation from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound and other phenolic acids. tandfonline.comhelixchrom.com Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Separation of hydroxybenzoic acids is often achieved using columns such as C18 or phenyl columns. tandfonline.comnih.gov For instance, a µBondapak phenyl column has been successfully used to separate a range of hydroxybenzoic acids. tandfonline.com The mobile phase typically consists of an aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, often with the addition of an acid such as acetic acid or formic acid to control the ionization of the carboxylic acid group and ensure good peak shape. tandfonline.comresearchgate.net For example, a mixture of 5% v/v acetic acid in water has been used as an eluting solvent. tandfonline.com Detection is commonly performed using a UV detector, typically at a wavelength of 254 nm, where the aromatic ring structure of the molecule absorbs light. tandfonline.comnih.gov The analysis time is generally short, often under 10 minutes. nih.gov
Table 1: Representative HPLC Conditions for Hydroxybenzoic Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | µBondapak Phenyl | tandfonline.com |
| Mobile Phase | 5% v/v Acetic Acid in Water | tandfonline.com |
| Flow Rate | 1.5 ml/min | tandfonline.com |
| Detector | UV (254 nm) | tandfonline.com |
| Column | Spherisorb C18 (250 mm x 4.6mm) | nih.gov |
| Mobile Phase | Potassium phosphate (B84403) buffer (pH 7.05)-methanol (47.5:52.5, v/v) | nih.gov |
| Detector | UV (254 nm) | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz However, direct analysis of polar, non-volatile compounds like this compound by GC is challenging. colostate.eduresearchgate.net The high polarity of the carboxylic acid and hydroxyl groups leads to issues such as poor peak shape (tailing) and adsorption onto the GC column, resulting in low sensitivity and poor reproducibility. colostate.eduresearchgate.net
To overcome these limitations, derivatization is a mandatory step before GC analysis. youtube.comlibretexts.org This chemical modification process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC. gcms.czyoutube.com Once derivatized, the compound can be analyzed, typically using a nonpolar or medium-polarity capillary column (e.g., HP-5, DB-5) and detected with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netresearchgate.net The use of GC-MS is particularly advantageous as it provides structural information, aiding in the definitive identification of the analyte. researchgate.netscholarsresearchlibrary.com
Derivatization Strategies for Enhanced Analysis
Derivatization is a critical preparatory step that chemically modifies an analyte to make it more suitable for chromatographic analysis. youtube.com For this compound, this process is essential for GC analysis and can also be employed in HPLC to enhance detection sensitivity. libretexts.orgresearchgate.net The primary targets for derivatization on this molecule are the active hydrogens of the carboxylic acid and phenolic hydroxyl groups. libretexts.org
Selection of Derivatizing Agents
The choice of derivatizing agent depends on the functional groups present in the analyte and the analytical technique being used. youtube.com For carboxylic acids like this compound, the most common derivatization methods are silylation, alkylation, and acylation. libretexts.org
Silylation: This is one of the most popular methods for GC analysis. It involves replacing the active hydrogen atoms in the -COOH and -OH groups with a trimethylsilyl (B98337) (TMS) group. youtube.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS-esters and TMS-ethers are significantly more volatile and thermally stable. gcms.czlibretexts.org
Alkylation (Esterification): This method converts the carboxylic acid group into an ester, which is less polar and more volatile. libretexts.org This can be achieved by reaction with an alcohol in the presence of an acid catalyst or with alkylating agents like pentafluorobenzyl bromide (PFB-Br), which also introduces a halogenated group, enhancing response for an Electron Capture Detector (ECD). libretexts.org
Acylation: This technique introduces an acyl group. Reagents such as perfluoroacid anhydrides react with alcohols, amines, and phenols to produce stable and highly volatile derivatives. gcms.cz Benzoyl chloride can also be used, particularly in HPLC, to introduce a chromophore that enhances UV detection. nih.gov
For HPLC, derivatization often aims to attach a "tag" that improves detectability. This can be a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. libretexts.org Reagents like dansyl chloride and p-bromophenacyl bromide are used to derivatize carboxylic acids to improve their detection limits. libretexts.orgnih.gov
Table 2: Common Derivatizing Agents for Carboxylic and Phenolic Groups
| Derivatization Method | Reagent Example | Target Functional Group(s) | Primary Chromatographic Technique |
|---|---|---|---|
| Silylation | BSTFA | Carboxylic Acid, Phenolic Hydroxyl | GC |
| Alkylation | Pentafluorobenzyl Bromide | Carboxylic Acid | GC |
| Acylation | Perfluoroacid Anhydrides | Phenolic Hydroxyl | GC |
| Esterification | Benzoyl Chloride | Carboxylic Acid | HPLC |
| Fluorescent Tagging | Dansyl Chloride | Phenolic Hydroxyl | HPLC |
Optimization of Derivatization Conditions
To ensure the derivatization reaction is complete and reproducible, several parameters must be carefully optimized. These include the choice of solvent, reagent concentration, reaction temperature, and reaction time. researchgate.netnih.gov
pH: The pH of the reaction medium is crucial, especially in aqueous solutions. For instance, carbodiimide-mediated coupling reactions, often used in HPLC derivatization, are typically performed under mild acidic conditions (e.g., pH 5-6) to activate the carboxylic acid without degrading the reagents. nih.govthermofisher.com
Temperature: The reaction temperature can significantly affect the rate of derivatization. While some reactions proceed quickly at room temperature, others may require heating (e.g., 60-70°C) to go to completion within a reasonable timeframe. nih.govnih.govresearchgate.net For example, derivatization with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) can be accelerated by heating the mixture to around 60°C. nih.gov
Time: The reaction time must be sufficient to ensure that all analyte molecules have reacted. Optimization studies often involve analyzing samples at different time points (e.g., from 5 minutes to several hours) to determine the point at which the product peak area reaches a maximum and plateaus. nih.gov
The optimization process is often guided by Design of Experiments (DoE) to efficiently find the best reaction conditions. researchgate.net
Impact on Chromatographic Performance and Detection Sensitivity
Successful derivatization has a profound positive impact on the analysis of compounds like this compound.
For Gas Chromatography , derivatization is transformative. It increases the volatility and thermal stability of the analyte, making it possible to pass through the GC system without degradation. youtube.com It also reduces polarity, which minimizes interactions with active sites in the injector and on the column, leading to sharper, more symmetrical peaks and improved separation efficiency. gcms.cz
For High-Performance Liquid Chromatography , while not always necessary for chromatographic separation, derivatization can dramatically improve detection sensitivity. researchgate.net By introducing a highly absorbing chromophore or a fluorescent tag, the analyte's response to UV or fluorescence detectors can be amplified by several orders of magnitude. nih.govnih.gov This allows for the quantification of trace amounts of the compound. Derivatization can also alter the retention behavior of the analyte, which can be useful for improving separation from interfering matrix components. researchgate.netnih.gov
Spectrophotometric Detection Methods
Spectrophotometric methods are instrumental in the quantitative analysis of aromatic compounds, including this compound and its derivatives. These techniques rely on the principle that molecules absorb light at specific wavelengths in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law.
For hydroxybenzoic acid derivatives, UV-Vis spectrophotometry is a primary analytical tool. The electronic structure of these compounds, characterized by the presence of a benzene (B151609) ring, a carboxyl group, and a hydroxyl group, gives rise to characteristic absorption bands. Benzoic acid derivatives typically exhibit three main absorption peaks in the UV region: the A band around 190 nm, the B band around 230 nm, and the C band around 280 nm. researchgate.net The position and intensity of these bands can be influenced by the pH of the solution, as the protonation state of the carboxylic acid and hydroxyl groups affects the electronic transitions within the molecule. researchgate.netrsc.org In acidic conditions (e.g., pH 2.5), the neutral form of benzoic acid predominates, while in basic conditions (e.g., pH 8.0), the deprotonated anionic species is the major form. rsc.org Generally, the neutral form of benzoic acid derivatives shows a higher absorbance and a red shift (a shift to longer wavelengths) in the B and C bands compared to the anionic form. rsc.org
While specific experimental data on the UV-Vis spectrum of this compound is not extensively detailed in publicly available literature, the spectrophotometric behavior can be inferred from its structural similarity to other hydroxybenzoic acids. For instance, studies on p-hydroxybenzoic acid and its esters, such as benzyl (B1604629) p-hydroxybenzoate, have demonstrated that these compounds have broad absorption bands in the 200 to 400 nm range. nist.gov The differences in the transmittance curves between their ionic and molecular forms are significant enough to allow for the determination of their dissociation constants using spectrophotometric data at various pH values. nist.gov
Derivative spectrophotometry is an advanced technique that can enhance the resolution of overlapping spectral bands and eliminate background interference. researchgate.net This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectrum can reveal fine structural details and allow for the simultaneous determination of multiple components in a mixture without prior separation. researchgate.net For example, first-derivative spectrophotometry has been successfully applied for the simultaneous determination of benzoic acid and salicylic (B10762653) acid in pharmaceutical preparations by measuring the derivative amplitude at their respective zero-crossing points. rsc.org
Another spectrophotometric approach for the analysis of compounds containing a phenol (B47542) group, such as 2-hydroxybenzoic acid (salicylic acid), is colorimetric analysis. This method involves the formation of a colored complex with a reagent, followed by the measurement of the absorbance of the complex in the visible region. 2-hydroxybenzoic acid, for instance, reacts with iron(III) ions in a weakly acidic solution to form a violet-blue complex, which has a maximum absorption at approximately 530 nm. The intensity of the color is proportional to the concentration of the 2-hydroxybenzoic acid.
The table below summarizes the spectrophotometric data for related benzoic acid derivatives, which can provide an indication of the expected spectral characteristics for this compound.
| Compound Name | Form | Wavelength of Maximum Absorbance (λmax) | Reference |
| Benzoic Acid | Neutral (pH 2.5) | 230 nm (B-band), 274 nm (C-band) | rsc.org |
| Benzoic Acid | Anionic (pH 8.0) | 225 nm (B-band), 269 nm (C-band) | rsc.org |
| 2-Hydroxybenzoic Acid - Iron(III) Complex | - | 530 nm |
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity
The rational design and synthesis of novel analogs of 5-Benzyl-2-hydroxybenzoic acid are paramount for enhancing therapeutic efficacy. Lead optimization efforts for related 2-hydroxybenzoic acid derivatives have demonstrated that targeted modifications can yield significant improvements in potency. For instance, in the development of SIRT5 inhibitors, a lead compound bearing the 2-hydroxybenzoic acid moiety was optimized, resulting in an analog with a 10-fold increase in potency. nih.govnih.gov
Future strategies will likely focus on several key areas:
Systematic Substituent Modification: Research on similar scaffolds has shown that the position and nature of substituents on the phenyl rings are critical. For example, studies on benzoyl benzoic acid derivatives indicated that electron-withdrawing groups, such as trifluoromethyl, significantly improved antimicrobial activity. nih.gov A systematic exploration of substitutions on both the salicylic (B10762653) acid and benzyl (B1604629) moieties of this compound could be performed to map out these structure-activity relationships (SAR).
Isosteric Replacement: The replacement of functional groups with others that have similar physical or chemical properties (isosteres) can modulate a compound's activity and pharmacokinetic profile. For example, replacing a sulfur atom with a sulfamoyl group (-NH-SO2-) in a different benzoic acid series led to the development of specific and potent agonists for the LPA2 receptor. nih.gov
Flexible vs. Rigid Scaffolds: Introducing more flexible structures, such as the benzyl group compared to a more rigid benzoyl group, has been shown to slightly improve antimicrobial activity in certain contexts, potentially due to more favorable interactions within the binding site. nih.gov Conversely, strategic rigidification could enhance selectivity for a specific target.
Classic synthetic methods, including acylation reactions with acyl chlorides or anhydrides, will continue to be fundamental in creating these new analogs. mdpi.com
| Design Strategy | Rationale | Example from Related Compounds | Potential Application to this compound |
|---|---|---|---|
| Para-Position Substitution | Substitution at the para-position of the phenyl ring is often preferred over ortho- or meta-positions for maintaining or improving inhibitory activity. nih.gov | Acetamide (B32628) group at the para-position of a 2-hydroxybenzoic acid derivative maintained better SIRT5 inhibition than ortho- or meta-substitution. nih.gov | Introduce diverse functional groups at the para-position of the benzyl ring to enhance target-specific interactions. |
| Introduction of Electron-Withdrawing Groups | Can significantly enhance biological activity, such as antimicrobial effects. nih.gov | Trifluoromethyl substitution on a benzoyl benzoic acid analog resulted in the greatest antimicrobial activity in its series. nih.gov | Synthesize analogs with groups like -CF3, -NO2, or halogens on the benzyl moiety to potentially increase potency. |
| Bioisosteric Replacement | Modifies potency, selectivity, and pharmacokinetic properties by replacing key functional groups. nih.gov | Isosteric replacement of a sulfur atom with a sulfamoyl group created highly specific agonists of the LPA2 receptor. nih.gov | Replace the carboxylic acid or hydroxyl group with known bioisosteres to explore alternative binding modes and properties. |
Elucidation of Novel Biological Targets and Pathways
While initial research has identified potential targets for derivatives, a key future direction is to broaden the understanding of the biological landscape affected by this compound. The 2-hydroxybenzoic acid core is known to interact with several enzyme classes, suggesting that the 5-benzyl derivative may have a rich and complex pharmacology.
Potential targets for investigation include:
Sirtuins: SIRT5, a mitochondrial sirtuin deacetylase involved in regulating metabolic pathways, has been identified as a selective target for compounds containing the 2-hydroxybenzoic acid group. nih.govnih.gov Given SIRT5's role in metabolism and cancer, exploring the inhibitory potential of this compound against this and other sirtuins (SIRT1-7) is a high-priority research area.
Cyclooxygenases (COX): The benzyl group has been specifically introduced into related structures to increase selectivity for COX-2, a key enzyme in inflammation and pain pathways. mdpi.com Investigating the inhibitory activity and selectivity profile of this compound against COX-1 and COX-2 could reveal its potential as a novel non-steroidal anti-inflammatory drug (NSAID). mdpi.com
Bacterial RNA Polymerase (RNAP): A series of benzyl and benzoyl benzoic acid derivatives have been shown to inhibit the interaction between the bacterial RNAP core enzyme and its σ factor, a novel mechanism for antimicrobial agents. nih.gov This suggests that this compound could be a scaffold for developing new antibiotics targeting priority pathogens. nih.gov
Future work should employ a combination of in-vitro enzymatic assays, cell-based functional assays, and broader "-omics" approaches (proteomics, metabolomics) to identify primary targets and map the downstream cellular pathways modulated by the compound.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to the this compound scaffold holds immense promise. nih.gov These computational tools can accelerate the design-test-learn cycle by predicting the properties of virtual compounds before their costly and time-consuming synthesis. harvard.edu
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D- and 3D-QSAR models can be developed to correlate the structural features of this compound analogs with their biological activity. nih.gov These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for potency and selectivity, thereby guiding the design of more effective molecules. nih.gov
De Novo Drug Design: Generative AI models, such as those using deep reinforcement learning or variational autoencoders, can design entirely new molecules from scratch. slideshare.netcrimsonpublishers.com By training these models on known active compounds and desired properties, they can generate novel this compound analogs predicted to have high activity against a specific target.
Virtual Screening and Binding Prediction: ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) can enhance the accuracy of structure-based virtual screening, helping to predict which designed analogs will bind most effectively to a target's active site. nih.gov AI-powered tools can predict drug-target binding affinity, a crucial factor for efficacy. nih.gov
Explainable AI (XAI) approaches, such as SHAP (Shapley Additive Explanations), will be crucial for understanding the "black box" predictions of these models, providing chemically intuitive reasons for why a model predicts a certain compound to be active or inactive. nih.gov
| AI/ML Technique | Application | Potential Impact on this compound Research |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicts the biological activity of compounds based on their physicochemical properties. nih.gov | Identify the most important structural features for the activity of analogs, guiding rational design. |
| Generative Models (e.g., Deep Reinforcement Learning) | Designs novel molecules with desired properties without a starting template. slideshare.netcrimsonpublishers.com | Generate libraries of novel, synthetically accessible analogs with predicted high potency and selectivity. |
| Machine Learning-Enhanced Docking | Improves the accuracy of predicting how a ligand binds to a protein target. nih.govcrimsonpublishers.com | Prioritize the synthesis of analogs with the highest predicted binding affinity for targets like SIRT5 or COX-2. |
| ADMET Prediction Models | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. mdpi.com | Filter out designs with poor predicted pharmacokinetic or toxicological profiles early in the discovery process. |
Exploration of Structure-Function Relationships at Atomic Resolution
A deep understanding of how this compound and its potent analogs interact with their biological targets at an atomic level is crucial for mechanism-based drug design. High-resolution structural techniques are indispensable for visualizing these interactions.
X-ray Crystallography: This remains the gold standard for determining the three-dimensional structure of protein-ligand complexes. nih.gov Obtaining a crystal structure of this compound or its derivatives bound to a target like SIRT5 or RNAP would provide invaluable information. nih.gov It would unambiguously reveal the binding orientation, key intermolecular interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic contacts), and any conformational changes in the protein upon binding. nih.govnih.gov This information is critical for designing next-generation analogs with improved affinity and specificity.
Molecular Docking and Simulation: In parallel with experimental methods, computational docking studies can predict the binding modes of a series of analogs within a target's active site. nih.gov These models can rationalize experimental SAR data. For example, docking studies have shown how the benzoic acid group of related inhibitors forms critical ionic bonding interactions with arginine residues in the binding pocket of a target. nih.gov Molecular dynamics simulations can further explore the stability of these interactions over time.
These atomic-level insights confirm the importance of specific functional groups. Studies on related compounds have repeatedly highlighted that the carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid moiety are essential for maintaining biological activity. nih.govnih.gov
Development of Advanced Analytical Techniques for Biological Matrices
To translate promising in-vitro findings into in-vivo models and eventually clinical applications, robust and sensitive analytical methods are required to quantify this compound and its metabolites in complex biological matrices like plasma, urine, and tissue.
The development of these techniques will focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is the premier technique for this purpose. vu.edu.au Future work will involve developing and validating a specific HPLC-ESI-MS/MS method for this compound. This includes optimizing chromatographic separation from endogenous interferences, fine-tuning mass spectrometry parameters for maximum sensitivity in multiple reaction monitoring (MRM) mode, and establishing a robust sample preparation protocol, likely involving solid-phase extraction (SPE). vu.edu.au
These advanced analytical methods are fundamental for conducting pharmacokinetic studies, which are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted, thereby bridging the gap between basic research and translational medicine.
Q & A
Q. What are the recommended synthetic routes for 5-Benzyl-2-hydroxybenzoic acid, and what are the critical reaction conditions?
- Methodological Answer : A common approach involves benzylation of 2-hydroxybenzoic acid derivatives. For example, alkylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group. Protection of the hydroxyl group may be necessary to avoid side reactions. Demethylation of methoxy precursors (e.g., using BBr₃ in CH₂Cl₂ under inert atmosphere) can yield the hydroxy group, as seen in analogous brominated benzamide syntheses . Critical conditions include temperature control (e.g., 80°C for alkylation) and stoichiometric optimization to minimize byproducts. Purification via recrystallization or silica-gel chromatography is recommended.
Q. How is the purity of this compound validated in laboratory settings?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ ~254 nm) and comparative retention times against standards. Melting point analysis (e.g., differential scanning calorimetry) and spectroscopic methods (¹H/¹³C NMR) are essential. For instance, in structurally similar compounds like 5-Chloro-2-hydroxybenzoic acid, NMR data (δ 10-12 ppm for -COOH and δ 6.5-8.0 ppm for aromatic protons) and X-ray crystallography confirm molecular identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic peaks) can be addressed via 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For crystallographic validation, single-crystal X-ray diffraction (as used for 5-Chloro-2-hydroxybenzoic acid, space group P2₁/c) provides unambiguous confirmation of regiochemistry and hydrogen-bonding networks . Mass spectrometry (HRMS-ESI) further verifies molecular weight (±2 ppm accuracy).
Q. What strategies optimize regioselective benzylation in the synthesis of this compound?
- Methodological Answer : Regioselectivity is enhanced using directing groups (e.g., -COOH or -OH) to guide benzylation to the para position. Catalytic methods, such as Pd-mediated C–H activation, may improve efficiency. Evidence from brominated analogs shows that steric and electronic factors (e.g., electron-donating substituents) influence substitution patterns . Computational modeling (DFT) can predict reactive sites and guide experimental design.
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should monitor degradation via UV-Vis spectroscopy under varying pH (2–12) and solvent systems (e.g., water, DMSO, ethanol). Acidic conditions may protonate the -COOH group, reducing solubility, while basic conditions can deprotonate it, increasing reactivity. For analogs like 4-(4-Hydroxyphenoxy)benzoic acid, buffered solutions (pH 6–8) and inert atmospheres (N₂) minimize oxidation .
Data Analysis & Experimental Design
Q. What analytical techniques are critical for characterizing hydrogen-bonding interactions in this compound crystals?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., O–H···O bonds). For 5-Chloro-2-hydroxybenzoic acid, crystallographic data (a = 23.526 Å, b = 3.7972 Å) showed dimer formation via carboxyl-hydroxyl hydrogen bonds . IR spectroscopy (stretching modes ~2500–3300 cm⁻¹) and thermal analysis (TGA/DSC) complement structural insights.
Q. How should researchers design stability studies for this compound under accelerated degradation conditions?
- Methodological Answer : Use ICH Q1A guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–3 months. Monitor degradation products via LC-MS and quantify using calibration curves. For reference, 5-Fluoro-2-hydroxybenzoic acid stability studies employed similar protocols, noting hydrolysis of ester derivatives under high humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
